molecular formula C18H17ClN4O4S B2789165 3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole CAS No. 2319640-48-5

3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole

Cat. No.: B2789165
CAS No.: 2319640-48-5
M. Wt: 420.87
InChI Key: NTXBNIBQBVNSIX-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole is a structurally complex heterocyclic molecule. Its core 1,2-oxazole ring is substituted at position 3 with a 2-chlorophenyl group, position 5 with a methyl group, and position 4 with a functionalized azetidine moiety. The azetidine is further modified with a sulfonyl group linked to a 1-methylimidazole ring.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S/c1-11-15(16(21-27-11)13-5-3-4-6-14(13)19)17(24)23-9-12(10-23)28(25,26)18-20-7-8-22(18)2/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXBNIBQBVNSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)S(=O)(=O)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole is a complex organic molecule with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on diverse research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Chlorophenyl group : Contributes to lipophilicity and potential interaction with biological membranes.
  • Imidazole sulfonamide : Often associated with antimicrobial and antitumor activities.
  • Azetidine ring : Known for its role in enhancing the bioactivity of various compounds.

Antimicrobial Activity

Research indicates that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (μg/mL)
Imidazole derivativesAntibacterial12.5 - 25
Sulfonamide derivativesAntifungal10 - 100

The specific compound has not been directly tested in published literature; however, its structural components suggest a potential for similar activity.

Anticancer Potential

The anticancer properties of compounds similar to the target molecule have been explored extensively. For example, imidazole derivatives have shown promising results against various cancer cell lines, including:

  • Human Chronic Myelogenous Leukemia (CML) : Compounds demonstrated moderate to high anticancer activity.
  • Mechanism of Action : Many of these compounds inhibit cell proliferation by inducing apoptosis through various pathways.

Case Studies

  • Study on Imidazole Derivatives : A study published in Frontiers in Pharmacology evaluated a series of imidazole derivatives for their anticancer activity. The results indicated that modifications at the 1-position significantly enhance cytotoxicity against CML cells .
  • Antimicrobial Screening : Another study assessed a range of sulfonamide compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that compounds with halogen substitutions exhibited superior activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, synthetic yields, and crystallographic properties.

Core Heterocyclic Scaffolds

  • Target Compound: 1,2-Oxazole core. Oxazoles are known for metabolic stability and moderate polarity, influencing bioavailability .
  • (Compounds 4 and 5): Thiazole cores.
  • : 1,2-Oxazole derivatives with imidazole-phenyl substituents. These share the oxazole core but lack the azetidine-sulfonyl group, simplifying synthesis .
  • : Pyrazole core. Pyrazoles are less planar than oxazoles, affecting conformational flexibility and intermolecular interactions .

Substituent Effects

Compound Key Substituents Functional Impact
Target Compound 3-(2-Chlorophenyl), 4-(azetidine-sulfonyl-imidazole) Chlorophenyl enhances lipophilicity; sulfonyl-azetidine introduces rigidity .
(Compound 4) 4-(4-Chlorophenyl), triazolyl-fluorophenyl Fluorophenyl increases electron-withdrawing effects; triazole may coordinate metals .
Benzodioxol, imidazole, 2-chlorophenyl Benzodioxol improves metabolic stability; imidazole aids hydrogen bonding .
5-[4-(Imidazol-1-yl)phenyl] Imidazole-phenyl enhances π-π stacking but reduces solubility .
Sulfanyl, trifluoromethyl Sulfanyl groups are less oxidized than sulfonyl, reducing polarity .

Research Implications

  • Structural Complexity : The target compound’s azetidine-sulfonyl-imidazole group introduces synthetic challenges compared to simpler analogs in and . However, this moiety may improve target specificity in drug design .
  • Electron Effects : The sulfonyl group in the target compound likely enhances solubility compared to sulfanyl-containing analogs (), critical for pharmacokinetics.
  • Crystallographic Insights : The isostructural triclinic systems in suggest that halogenated aryl groups (e.g., chlorophenyl vs. fluorophenyl) can be substituted without disrupting crystal packing, aiding formulation studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole, and how can purity be optimized?

  • Methodology : The compound’s synthesis involves multi-step reactions, including coupling of the 1,2-oxazole core with sulfonylazetidine and chlorophenyl groups. Key steps include:

  • Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the oxazole and azetidine moieties .
  • Sulfonylation of the imidazole ring under mild conditions (e.g., DCM, 0–5°C) to avoid side reactions .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural confirmation be achieved for this compound?

  • Methodology : Combine spectroscopic and computational techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., oxazole C=O at ~165 ppm, imidazole sulfonyl group at ~110 ppm) .
  • IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}, oxazole C-O-C at ~1250 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., [M+H]+^+ ion) .
  • X-ray Crystallography (if crystals are obtainable): Resolve bond angles and stereochemistry .

Q. What preliminary bioactivity assays are suitable for this compound?

  • Methodology : Screen for antimicrobial and anticancer activity:

  • Antimicrobial : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodology : Optimize reaction parameters via Design of Experiments (DoE):

  • Variables : Catalyst loading (e.g., Pd(PPh3_3)4_4), temperature (40–80°C), solvent polarity (DMF vs. THF) .
  • Response Surface Modeling : Identify optimal conditions (e.g., 60°C in DMF with 5 mol% catalyst) to maximize yield (>75%) .
  • Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC): Assign ambiguous protons/carbons by correlating spin-spin couplings and long-range interactions .
  • DFT Calculations : Simulate NMR spectra (e.g., using Gaussian09) to compare experimental vs. theoretical chemical shifts .
  • Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina): Dock the compound into active sites (e.g., fungal CYP51 for antifungal studies). Use PDB structures (e.g., 3LD6) and validate with binding free energy calculations (MM-PBSA) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR Models : Corrogate substituent effects (e.g., sulfonyl group bulkiness) with bioactivity data .

Q. How to design derivatives to enhance metabolic stability without compromising activity?

  • Methodology :

  • Metabolic Hotspot Identification : Use hepatocyte microsomal assays to identify vulnerable sites (e.g., imidazole sulfonyl group oxidation) .
  • Bioisosteric Replacement : Substitute labile groups (e.g., replace methyl with trifluoromethyl on the oxazole ring) .
  • Prodrug Design : Introduce esterase-cleavable moieties (e.g., acetylated hydroxyl groups) to improve bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies between in silico predictions and experimental bioactivity results?

  • Methodology :

  • Re-evaluate Force Fields : Ensure docking parameters (e.g., partial charges, solvation models) align with experimental conditions .
  • Test Alternative Conformations : Consider tautomeric or protonation states (e.g., imidazole ring at physiological pH) .
  • Validate with Orthogonal Assays : Compare SPR (binding affinity) with cell-based assays (e.g., luciferase reporter) to confirm target engagement .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H^1H NMR (400 MHz, CDCl3_3)δ 8.21 (s, 1H, imidazole-H), δ 2.41 (s, 3H, CH3_3)
13C^{13}C NMRδ 165.2 (oxazole C=O), δ 110.5 (sulfonyl S-C)
IR (KBr)1345 cm1^{-1} (S=O), 1250 cm1^{-1} (C-O-C)

Table 2 : Optimization of Coupling Reaction (DoE Results)

Catalyst (mol%)SolventTemp (°C)Yield (%)Byproducts (%)
3DMF606812
5DMF60788
5THF605222

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